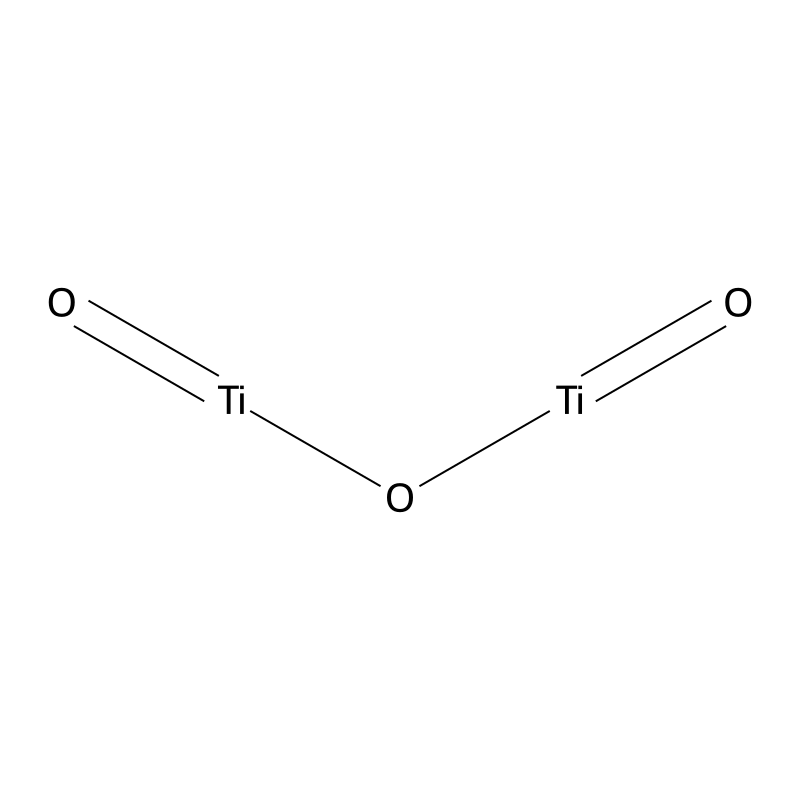Titanium(III) oxide
O3Ti2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
O3Ti2
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photocatalysis:
- Ti₂O₃ exhibits photocatalytic properties, meaning it can absorb light and use the energy to drive chemical reactions. Researchers are investigating its potential for applications such as:
Energy Storage:
- The unique electrical properties of Ti₂O₃ make it a potential candidate for next-generation battery materials. Researchers are studying its use in:
Biocompatibility and Medical Applications:
- Ti₂O₃ is being investigated for its biocompatible properties, meaning it may be compatible with living tissues. This makes it a potential material for:
Other Areas of Research:
- Scientists are also exploring the use of Ti₂O₃ in various other fields, including:
Titanium(III) oxide, with the chemical formula , is an inorganic compound that appears as a black semiconducting solid. It adopts the corundum structure, similar to that of aluminum oxide. This compound is characterized by its reactivity with oxidizing agents and transitions from a semiconducting state to a metallic conducting state at approximately 200 °C. Naturally, it occurs as the rare mineral tistarite .
- Oxidation Reaction:This reaction shows the oxidation of titanium(III) oxide to titanium(IV) oxide in the presence of oxygen .
- Reduction Reaction:
Titanium(III) oxide can be produced by reducing titanium(IV) oxide with hydrogen at high temperatures:This highlights its role in redox chemistry, especially in high-temperature environments .
Titanium(III) oxide can be synthesized through several methods:
- Reduction of Titanium Dioxide: The most common method involves reducing titanium dioxide using hydrogen or titanium metal at elevated temperatures (around 1600 °C). This process yields titanium(III) oxide while releasing water or other byproducts .
- Chemical Vapor Deposition: This technique can also be employed to produce thin films of titanium(III) oxide for various applications in electronics and optics.
- Solid-State Reactions: Mixing titanium metal with titanium dioxide under controlled conditions can also lead to the formation of titanium(III) oxide .
Titanium(III) oxide has several notable applications:
- Semiconductors: Due to its semiconducting properties, it is utilized in electronic devices.
- Optical Coatings: Its unique optical properties make it suitable for coatings in lenses and other optical devices.
- Ceramics: The compound is used in ceramic materials due to its thermal stability and resistance to corrosion .
Interaction studies involving titanium(III) oxide primarily focus on its reactivity with various substances. For example:
- Reactivity with Water: Titanium(III) oxide can react with moisture in the air, leading to oxidation and the formation of titanium(IV) oxide.
- Surface Interactions: Studies have shown that titanium(III) oxide surfaces can interact with biological molecules, which may influence its biocompatibility and potential applications in medical fields
Titanium(III) oxide shares similarities with other titanium oxides but has distinct characteristics that set it apart:
Compound Formula Color Conductivity Unique Features Titanium(II) oxide TiO Black Semiconducting Lower oxidation state than Ti(III) Titanium(IV) oxide TiO₂ White Insulating Most stable form of titanium oxides Lithium titanate LiTiO₃ White Semiconducting Used in battery applications Lithium titanate (spinel) LiTi₂O₄ Black Semiconducting Has a different crystal structure Titanium(III) oxide's unique semiconducting properties and reactivity with oxidizing agents distinguish it from other titanium oxides, making it valuable for specific technological applications .






